2-(1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a carboxylic acid group. This compound has garnered attention due to its potential pharmacological properties, particularly as a receptor antagonist in various biological systems. The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory and analgesic effects, making it a subject of interest in medicinal chemistry and drug design.
This compound can be classified as an organic acid and is a derivative of pyrazole. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, which contribute to their unique chemical reactivity and biological activity. 2-(1H-pyrazol-4-yl)acetic acid is typically synthesized through various methods involving the modification of pyrazole derivatives.
The synthesis of 2-(1H-pyrazol-4-yl)acetic acid can be achieved through several methods:
The synthesis often requires specific reaction conditions such as temperature control, solvent choice, and the presence of catalysts to optimize yield and purity. For instance, using solvents like ethanol or methanol during reactions can improve solubility and reactivity of intermediates .
The molecular structure of 2-(1H-pyrazol-4-yl)acetic acid consists of a pyrazole ring with an acetic acid functional group attached at the second position. The structural formula can be represented as follows:
Key molecular data include:
2-(1H-pyrazol-4-yl)acetic acid can participate in various chemical reactions:
These reactions are typically facilitated by specific reagents and conditions tailored to achieve high selectivity and yield. For example, using reducing agents like lithium aluminum hydride can effectively reduce carboxylic acids to alcohols.
The mechanism of action for 2-(1H-pyrazol-4-yl)acetic acid primarily involves its interaction with biological receptors. It has been identified as a potent antagonist for the CRTh2 receptor, which plays a role in inflammatory responses .
Research indicates that this compound binds with high affinity to its target receptors, leading to modulation of various biochemical pathways related to inflammation and pain response. The structure-activity relationship studies suggest that modifications on the pyrazole ring can significantly influence its pharmacological efficacy .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm its structure and purity .
2-(1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:
The discovery of pyrazole-acetic acid derivatives emerged from targeted efforts to identify prostaglandin D₂ (PGD₂) antagonists in the early 2000s. High-throughput screening campaigns revealed that the 2-(1H-pyrazol-4-yl)acetic acid substructure exhibited nanomolar affinity for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a G-protein-coupled receptor implicated in allergic inflammation [1]. Initial lead compounds demonstrated moderate activity, prompting systematic optimization to establish structure-activity relationships (SAR). Early synthetic routes faced regiochemical challenges, particularly in controlling the orientation of substituents on the pyrazole ring. As Stapledon et al. noted, condensation of 1-phenylbutane-1,3-dione with ethyl 2-hydrazinylacetate yielded a 95:5 ratio of undesired to desired regioisomers, complicating access to the pharmacologically critical 4-yl isomer .
Subsequent innovations focused on three strategic areas:
Table 1: Key Milestones in the Development of Pyrazole-Acetic Acid Derivatives
Year | Development | Significance |
---|---|---|
2013 | Identification via HTS as CRTh2 antagonists | Demonstrated low nanomolar inhibition with pyrazole-4-acetic acid core [1] |
2014 | Regioselective synthesis protocols | Solved isomer ratio issues through directed metallation |
2021 | Trifluoromethyl derivatives | Enhanced metabolic stability and membrane permeability [5] |
The 1H-pyrazol-4-yl configuration confers distinct advantages over isomeric or bicyclic analogues. X-ray crystallographic analyses reveal that the 4-yl substitution pattern positions the acetic acid moiety perpendicular to the heterocyclic plane, facilitating optimal vector alignment with CRTh2’s subpocket residues. This spatial orientation enables:
Table 2: Comparative Bioactivity of Pyrazole-Acetic Acid Regioisomers
Compound | CRTh2 IC₅₀ (nM) | Key Structural Feature | Effect |
---|---|---|---|
2-(1H-Pyrazol-4-yl)acetic acid | 50-100 | Unsubstituted N-H at position 1 | Optimal H-bond donor capacity |
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | 20-50 | N1-methylation | Improved metabolic stability |
2-(1H-Pyrazol-1-yl)acetic acid | >10,000 | Acid moiety attached to N1 | Steric hindrance in binding pocket |
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid | 5-10 | C5-CF₃ and N1-CH₃ | Enhanced affinity and selectivity [5] |
SAR studies underscore the sensitivity of this scaffold: Alpha-methyl branching reduces potency >100-fold due to disrupted coplanarity, while carboxylic acid replacements (tetrazoles, acyl sulfonamides) diminish activity, confirming the indispensability of the acetic acid group [1] .
The acetic acid functionality is not merely a binding element but critically modulates absorption and distribution through three interconnected mechanisms:
pKa-Dependent Solubility: The carboxylic acid group (pKa = 4.5–5.0) ionizes at physiological pH, enhancing aqueous solubility (>120 mg/mL for sodium salts) and dissolution rates in gastrointestinal fluids [6]. This property counterbalances the pyrazole ring’s hydrophobicity, yielding balanced logP values of -3.4 to 1.8 depending on substitution [2] [6].
Transport-Mediated Absorption: In its ionized state, the moiety engages with monocarboxylate transporters (MCTs) in intestinal and blood-brain barriers, facilitating active cellular uptake—a process validated in carprofen analogues [8].
Metabolic Resistance: Unlike ester prodrugs, the acetic acid group resists hepatic hydrolysis, reducing first-pass effects. Conjugation with glucuronic acid represents the primary clearance pathway, enabling once-daily dosing regimens in preclinical models [8].
Table 3: Physicochemical and Pharmacokinetic Properties of Selected Derivatives
Property | 2-(1H-Pyrazol-4-yl)acetic acid | 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]acetic acid |
---|---|---|---|
Molecular Weight (g/mol) | 126.11 [6] | 140.14 [2] | 208.14 [5] |
logP | -3.4 [6] | -1.2 [2] | 1.8 [5] |
pKa | 4.7 [6] | 4.6 [2] | 4.5 [5] |
Water Solubility (mg/mL) | >100 [6] | 85 [2] | 120 [5] |
Plasma Protein Binding (%) | 60-70 (est.) | 75-80 [2] | 85-90 [5] |
Synthetic methodologies further exploit this moiety’s reactivity:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8